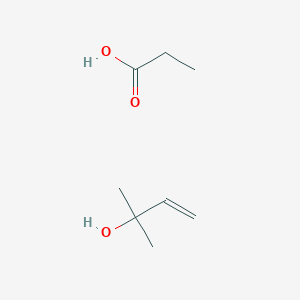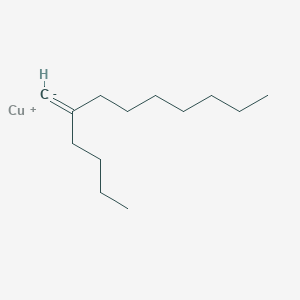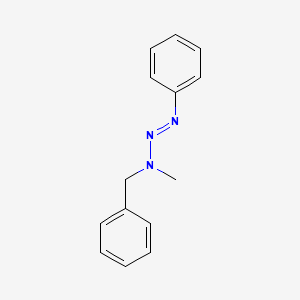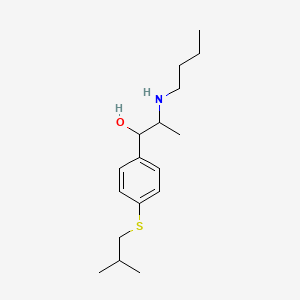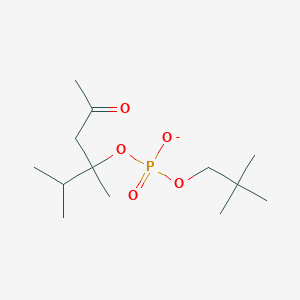
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate is a chemical compound with the molecular formula C13H27O5P It is known for its unique structure, which includes both a phosphate group and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate typically involves the reaction of 2,3-dimethyl-5-oxohexan-3-ol with 2,2-dimethylpropyl phosphorodichloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The ketone group can also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethyl-5-oxo-3-hexanyl 2,4-dimethyl-3-pentanyl phosphate
- 2,5-Dimethylhexane
Uniqueness
2,3-Dimethyl-5-oxohexan-3-yl 2,2-dimethylpropyl phosphate is unique due to its combination of a phosphate group and a ketone group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
57204-55-4 |
|---|---|
Molekularformel |
C13H26O5P- |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
(2,3-dimethyl-5-oxohexan-3-yl) 2,2-dimethylpropyl phosphate |
InChI |
InChI=1S/C13H27O5P/c1-10(2)13(7,8-11(3)14)18-19(15,16)17-9-12(4,5)6/h10H,8-9H2,1-7H3,(H,15,16)/p-1 |
InChI-Schlüssel |
RVKWUMWCGQVPFB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(C)(CC(=O)C)OP(=O)([O-])OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


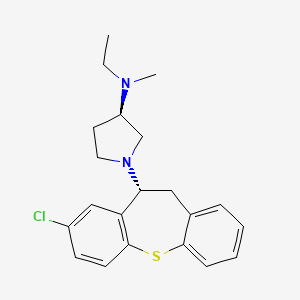

![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
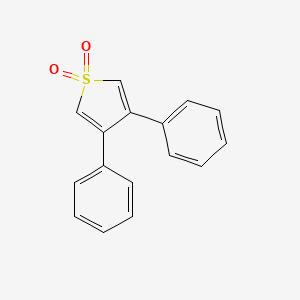
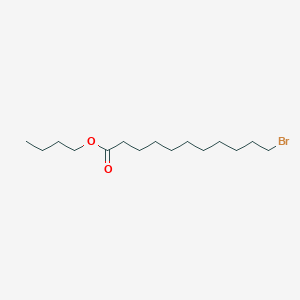

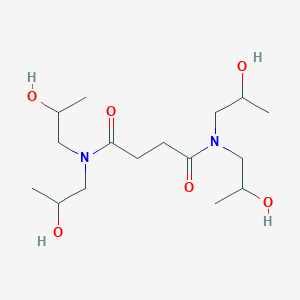
![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
